ethyl 5-amino-1-{5-[(4-fluorophenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-amino-1-{5-[(4-fluorophenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring, a pyridine ring, and a fluorophenyl group. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-1-{5-[(4-fluorophenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions One common method involves the initial formation of the pyrazole ring through the reaction of hydrazine with a β-diketoneThe fluorophenyl group is then introduced through a nucleophilic substitution reaction, and the final esterification step yields the ethyl ester form of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste. The purification process often involves recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-{5-[(4-fluorophenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the carbamoyl moiety can be reduced to form amine derivatives.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst like aluminum chloride.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl 5-amino-1-{5-[(4-fluorophenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-{5-[(4-fluorophenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share the pyrazole core structure and exhibit similar chemical reactivity.
Fluorophenyl derivatives: Compounds containing the fluorophenyl group show similar substitution reactions.
Pyridine derivatives: These compounds have similar aromatic properties and can undergo similar electrophilic substitution reactions.
Uniqueness
Ethyl 5-amino-1-{5-[(4-fluorophenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
ethyl 5-amino-1-[5-[(4-fluorophenyl)carbamoyl]pyridin-2-yl]pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O3/c1-2-27-18(26)14-10-22-24(16(14)20)15-8-3-11(9-21-15)17(25)23-13-6-4-12(19)5-7-13/h3-10H,2,20H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUIKZRJFFWGOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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